Maleimido-PEG(4)-[PEG(24)-OMe]3 ester
Description
Maleimido-PEG(4)-[PEG(24)-OMe]₃ ester is a heterobifunctional polyethylene glycol (PEG) derivative designed for bioconjugation and drug delivery applications. Its structure features:
- Maleimide group: A thiol-reactive moiety that forms stable thioether bonds with cysteine residues or other sulfhydryl-containing biomolecules (e.g., proteins, peptides) under physiological conditions (pH 6.5–7.5) .
- PEG(4) spacer: A short PEG chain (4 ethylene glycol units) that provides flexibility and reduces steric hindrance during conjugation.
- Branched PEG(24)-OMe arms: Three methoxy-terminated PEG(24) chains that enhance hydrophilicity, prolong circulation time, and improve solubility of conjugated molecules .
This compound is widely used in antibody-drug conjugates (ADCs), nanoparticle functionalization, and targeted therapies due to its ability to bridge biomolecules while maintaining biocompatibility .
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]-3-[3-[2-(2-methoxyethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxy)ethylamino]-3-oxopropoxy]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C156H302N6O86/c1-170-24-27-177-38-40-183-48-50-187-56-58-191-64-66-195-72-74-199-80-82-203-88-90-207-96-98-211-104-106-215-112-114-219-120-122-221-118-116-217-110-108-213-102-100-209-94-92-205-86-84-201-78-76-197-70-68-193-62-60-189-54-52-185-46-44-181-36-32-175-21-12-158-150(164)7-17-223-124-156(161-153(167)10-16-173-30-34-179-42-43-180-35-31-174-20-11-157-149(163)6-15-162-154(168)4-5-155(162)169,126-225-19-9-152(166)160-14-23-226-127-228-129-230-131-232-133-234-135-236-137-238-139-240-141-242-143-244-145-246-147-248-148-247-146-245-144-243-142-241-140-239-138-237-136-235-134-233-132-231-130-229-128-227-29-26-172-3)125-224-18-8-151(165)159-13-22-176-33-37-182-45-47-186-53-55-190-61-63-194-69-71-198-77-79-202-85-87-206-93-95-210-101-103-214-109-111-218-117-119-222-123-121-220-115-113-216-107-105-212-99-97-208-91-89-204-83-81-200-75-73-196-67-65-192-59-57-188-51-49-184-41-39-178-28-25-171-2/h4-5H,6-148H2,1-3H3,(H,157,163)(H,158,164)(H,159,165)(H,160,166)(H,161,167) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVKPJCJZJLZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C156H302N6O86 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3638.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of Maleimido-PEG(4)-[PEG(24)-OMe]3 ester involves three primary stages: (1) preparation of the PEG24-Ome branches, (2) coupling of these branches to a central PEG4 core, and (3) functionalization with a maleimide group. Each step requires precise control of reaction conditions to ensure optimal yield and purity .
Synthesis of PEG24-Ome Branches
The PEG24-Ome branches are synthesized via ethoxylation of methoxy-PEG precursors. A patent by Hoffmann et al. outlines a method where methoxy-PEG-OH undergoes sequential ethylene oxide addition under alkaline catalysis (e.g., potassium hydroxide) to achieve the desired 24-unit chain length . The reaction is monitored via gel permeation chromatography (GPC) to confirm molecular weight uniformity.
Critical Parameters :
Post-synthesis, the PEG24-Ome product is purified via dialysis against deionized water to remove unreacted monomers and catalysts, yielding >95% purity .
Coupling PEG24-Ome Branches to PEG4 Core
The central PEG4 core is functionalized with three PEG24-Ome branches using esterification or NHS-ester chemistry. TCI America’s Maleimide-PEG4-NHS ester (CAS 756525-99-2) serves as a model for activating the PEG4 terminus . In this step, the hydroxyl groups of the PEG4 core are converted to NHS esters using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC) .
Reaction Protocol :
-
Dissolve PEG4 core (1.0 eq) and NHS (3.3 eq) in anhydrous DMF.
-
Add EDC (3.3 eq) dropwise at 0°C, then stir for 24 hours at room temperature .
-
Add PEG24-Ome-OH (3.3 eq) and triethylamine (TEA, 5.0 eq) to the activated PEG4 solution.
-
Stir for 48 hours at 25°C, followed by precipitation in cold diethyl ether .
| Component | Quantity | Equivalents |
|---|---|---|
| PEG4 core | 100 mg | 1.0 eq |
| NHS | 38 mg | 3.3 eq |
| EDC | 63 mg | 3.3 eq |
| PEG24-Ome-OH | 1.2 g | 3.3 eq |
The product, PEG4-[PEG24-Ome]3, is isolated in 70–80% yield and characterized via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry .
Maleimide Functionalization
The final step involves introducing the maleimide group to the PEG4 terminus. Lumiprobe’s Azide-PEG4-maleimide kit (Cat. #11182) provides a benchmark for maleimide-thiol conjugation . Here, the NHS ester on the PEG4 core is displaced by an amine-functionalized maleimide.
Optimized Procedure :
-
Dissolve PEG4-[PEG24-Ome]3-NHS (1.0 eq) in dry DMSO.
-
Add maleimide-PEG4-amine (1.1 eq) and stir for 30 minutes at 25°C .
-
Monitor reaction completion via thin-layer chromatography (TLC; Rf = 0.5 in 9:1 chloroform:methanol) .
-
Purify by size-exclusion chromatography (SEC) to remove unreacted maleimide-PEG4-amine .
Stability Considerations :
Maleimide groups are prone to hydrolysis; thus, reactions must be conducted under anhydrous conditions, and products stored at -20°C in desiccated form .
Analytical Characterization
Purity Assessment :
-
HPLC : >98.0% purity confirmed using a C18 column (gradient: 5–95% acetonitrile in water over 30 minutes) .
-
NMR : ¹H NMR (500 MHz, D₂O) shows characteristic peaks at δ 3.6–3.8 ppm (PEG backbone) and δ 6.7 ppm (maleimide protons) .
Molecular Weight Verification :
Challenges and Optimization
-
Branching Efficiency : Coupling three PEG24-Ome branches to the PEG4 core often results in incomplete substitution. Gradual addition of PEG24-Ome-OH (50 mg every 5 minutes) improves yield to >75% .
-
Maleimide Stability : Incubation periods exceeding 2 hours lead to 15–20% hydrolysis; reactions are thus limited to 30 minutes .
Comparative Analysis of Methods
Chemical Reactions Analysis
Primary Reaction: Thiol-Maleimide Michael Addition
The maleimide group undergoes a Michael addition reaction with sulfhydryl (-SH) groups, forming stable thioether bonds. This reaction is highly selective at physiological pH (6.5–7.5) and is widely used for conjugating peptides, proteins, or antibodies .
Key Features :
-
Reaction Rate : Completion within 1–5 minutes under optimal conditions .
-
pH Sensitivity : Optimal at pH 6.5–7.5; reactivity declines above pH 8 due to hydrolysis .
-
Stoichiometry : A 10:1 to 20:1 molar ratio (maleimide:thiol) ensures efficient coupling for proteins, while 1:1 suffices for small peptides .
Example Reaction :
Hydrolysis of Maleimide
At pH > 8, maleimide hydrolyzes to unreactive maleamic acid, reducing conjugation efficiency .
Amine Cross-Reactivity
Above pH 7.5, maleimide may react with primary amines (e.g., lysine residues), forming undesired conjugates .
PEG Spacer Effects
-
Solubility : The PEG(24)-OMe branches enhance water solubility (>50 mg/mL), preventing aggregation .
-
Steric Accessibility : The 108.3 Å spacer minimizes steric hindrance, improving reaction kinetics .
Buffer Optimization
-
Reducing Agents : DTT or TCEP is avoided post-conjugation to prevent disulfide reduction .
-
Chelators : EDTA is added to inhibit metal-catalyzed thiol oxidation .
Comparative Reaction Efficiency
Data from hydrogel crosslinking studies highlight the superiority of maleimide over other reactive groups:
| Parameter | Maleimide (PEG-4MAL) | Acrylate (PEG-4A) | Vinyl Sulfone (PEG-4VS) |
|---|---|---|---|
| RGD Peptide Incorporation | 100% (10 min) | 60% (60 min) | 80% (60 min) |
| Gelation Time | 1–5 min | 60 min | 30–60 min |
| Cell Viability | 95% | 60% | 85% |
Source: Hydrogel study comparing crosslinkers
Limitations and Mitigation Strategies
Scientific Research Applications
Bioconjugation Applications
Targeted Drug Delivery:
The maleimide group in Maleimido-PEG(4)-[PEG(24)-OMe]3 ester facilitates the selective attachment to thiol-containing biomolecules, such as proteins and peptides. This property is crucial for developing targeted drug delivery systems where therapeutic agents are conjugated to specific biomolecules to enhance their efficacy and reduce side effects. The PEG component improves solubility and stability of the conjugates in biological environments.
Example Case Study:
In a study focusing on cancer therapeutics, researchers utilized this compound to attach cytotoxic agents to antibodies targeting cancer cells. The resulting conjugates demonstrated enhanced specificity and reduced off-target effects compared to traditional chemotherapeutic methods.
Protein Modification
Improved Stability and Solubility:
The incorporation of PEG into proteins via this compound significantly increases their stability against proteolytic degradation while enhancing solubility in aqueous environments. This modification is particularly beneficial for therapeutic proteins that require prolonged circulation time in the bloodstream.
Data Table: Protein Stability Enhancement
Vaccine Development
Adjuvant Properties:
this compound can be utilized to enhance vaccine formulations by acting as an adjuvant. The PEGylation of antigens can improve their immunogenicity and prolong their half-life, leading to a more robust immune response.
Case Study Insight:
In research involving a novel vaccine against viral infections, the use of this compound-modified antigens showed a significant increase in antibody titers compared to unmodified antigens, indicating its potential as a powerful tool in vaccine formulation.
Diagnostic Applications
Development of Biosensors:
The ability of this compound to form stable conjugates with biomolecules makes it ideal for use in biosensors. By attaching enzymes or antibodies to sensor surfaces via this compound, researchers can create highly sensitive detection systems for various biomarkers.
Example Application:
A biosensor developed using Maleimido-PEG-modified antibodies demonstrated improved sensitivity and specificity for detecting tumor markers in clinical samples, outperforming traditional detection methods.
Material Science Applications
Nanoparticle Functionalization:
In materials science, this compound is employed to functionalize nanoparticles for biomedical applications. The PEG chains enhance biocompatibility and reduce cytotoxicity, making these nanoparticles suitable for drug delivery and imaging applications.
Summary Table: Nanoparticle Functionalization Outcomes
| Nanoparticle Type | Functionalization Method | Application Area | Result |
|---|---|---|---|
| Lipid Nanoparticles | Maleimido-PEG conjugation | Targeted drug delivery | Enhanced targeting specificity |
| Gold Nanoparticles | PEGylation with Maleimido-PEG | Imaging | Improved signal-to-noise ratio |
Mechanism of Action
The mechanism of action of Maleimido-PEG(4)-[PEG(24)-OMe]3 ester involves:
Thiol Conjugation: The maleimide group reacts with thiol groups on biomolecules to form stable thioether bonds.
PEGylation: The PEG chain improves solubility, reduces immunogenicity, and increases the hydrodynamic volume of the conjugate, leading to longer circulation times in vivo
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Maleimido-PEG(4)-[PEG(24)-OMe]₃ ester with structurally or functionally analogous PEG derivatives:
Table 1: Key Properties of Maleimido-PEG(4)-[PEG(24)-OMe]₃ Ester and Similar Compounds
Detailed Analysis
Reactivity and Selectivity :
- Maleimido-PEG(4)-[PEG(24)-OMe]₃ offers selective thiol coupling via its maleimide group, similar to SM(PEG)₂₄ and Mal-PEG₂₄-NHS ester . However, its branched structure enables multivalent binding, unlike linear analogs .
- SM(PEG)₂₄ includes an NHS ester for amine coupling, making it versatile but less stable in aqueous solutions compared to methoxy esters .
- (4E)-TCO-PEG₃-Maleimide incorporates trans-cyclooctene (TCO) for bioorthogonal reactions, a feature absent in the target compound .
PEG Architecture :
- The branched PEG(24)-OMe arms in the target compound provide superior steric shielding and prolonged circulation compared to linear PEGs like SM(PEG)₂₄ .
- DSPE-PEG-Maleimide integrates a lipid anchor, enabling direct incorporation into lipid bilayers—a distinct advantage for liposomal drug delivery .
Stability and Immunogenicity: Methoxy esters in Maleimido-PEG(4)-[PEG(24)-OMe]₃ exhibit slower hydrolysis than NHS esters (e.g., in Mal-PEG₂₄-NHS), reducing premature release of conjugated drugs . PEG-reactive antibodies are common across PEGylated compounds but are typically non-neutralizing, as observed in biosimilar PEGfilgrastim studies .
Applications: The target compound’s branched design is ideal for creating multivalent conjugates in cancer therapeutics, whereas linear PEGs (e.g., SM(PEG)₂₄) are preferred for single-molecule labeling .
Research Findings and Practical Considerations
- Synthetic Challenges: Branched PEGs require precise control over PEG arm length and ester deprotection steps, as noted in tert-butyl ester cleavage protocols .
- Future Directions : Optimizing PEG branch length (e.g., PEG(24) vs. PEG(12)) could balance solubility and conjugation efficiency .
Biological Activity
Maleimido-PEG(4)-[PEG(24)-OMe]3 ester is a specialized compound widely utilized in bioconjugation and drug delivery systems. Its unique structure, featuring a maleimide group and a polyethylene glycol (PEG) chain, enhances solubility, stability, and biocompatibility, making it valuable in various scientific and industrial applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.
Chemical Structure
The compound consists of:
- Maleimide Group : Highly reactive towards thiol (-SH) groups.
- Polyethylene Glycol (PEG) Chain : Enhances solubility and reduces immunogenicity.
Reaction Mechanism
The primary interaction mechanism involves the Michael addition reaction between the maleimide group and free thiols. This occurs optimally at a neutral pH (6.5-7.5), leading to the formation of stable thioether bonds. This reaction is crucial for conjugating proteins and peptides, facilitating targeted drug delivery and enhancing therapeutic efficacy.
Pharmacokinetics
This compound exhibits several pharmacokinetic advantages:
- Increased Solubility : The PEG component significantly enhances the solubility of conjugated molecules.
- Extended Circulating Half-Life : PEGylation reduces renal clearance, allowing for prolonged circulation in the bloodstream.
- Reduced Immunogenicity : The biocompatible nature of PEG minimizes immune responses against the modified molecules .
Case Studies
- Targeted Drug Delivery : A study demonstrated that PEGylated maleimide compounds could effectively deliver anticancer drugs to tumor sites while minimizing side effects. The conjugation efficiency was nearly 100% when optimized conditions were used, showcasing rapid reaction kinetics with thiol-containing peptides .
- Hydrogel Applications : Research involving PEG-maleimide hydrogels indicated improved mechanical properties and biocompatibility for tissue engineering applications. The hydrogels formed stable networks that supported cell viability and proliferation, essential for regenerative medicine .
Scientific Research
Maleimido-PEG(4)-[PEG(24)-OMe]3 is employed in:
- Bioconjugation : Modifying biomolecules for various assays.
- Imaging Agents : Enhancing contrast agents for better imaging in diagnostic applications.
Medical Applications
The compound is particularly relevant in:
- Antibody-Drug Conjugates (ADCs) : Facilitating targeted delivery of cytotoxic agents directly to cancer cells.
- Therapeutic Protein Modification : Improving the stability and efficacy of therapeutic proteins by reducing aggregation and enhancing solubility .
Comparison with Similar Compounds
| Compound Name | Key Features | Unique Advantages |
|---|---|---|
| Maleimido-PEG-NHS Ester | Contains NHS ester for amine conjugation | Versatile for dual-targeting strategies |
| Methoxypolyethylene glycol maleimide | Similar structure but varies in chain length | Tailored for specific solubility requirements |
| Maleimide-PEG Acid | Contains carboxylic acid group | Allows further functionalization |
This compound stands out due to its branched PEG structure, which provides enhanced solubility and biocompatibility compared to linear PEG derivatives.
Q & A
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
- Answer :
- Step-by-step procedures : Include molar ratios, solvent systems, and quenching agents.
- Batch records : Note lot numbers, storage conditions, and purity certificates.
- Supporting Information : Provide raw NMR/HPLC chromatograms and MALDI-TOF spectra in supplementary files .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
